molecular formula C14H11ClF2N2O2 B5596277 N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea

N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea

Cat. No.: B5596277
M. Wt: 312.70 g/mol
InChI Key: GVCDTLNQLGWZCM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea is a chemical compound commonly known as Diflubenzuron. It is an insecticide that is used to control the growth and development of insects. Diflubenzuron is a white crystalline powder that is insoluble in water but soluble in organic solvents like acetone, ethanol, and chloroform.

Scientific Research Applications

Anticancer Applications

Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating the potential to inhibit cancer cell proliferation. Non-symmetrical hybrid ureas, aiming to improve solubility while preserving biological activity, have shown promising results in inhibiting translation initiation, which may lead to the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Insecticide and Pesticide Effects

The crystal structure analysis of compounds such as chlorfluazuron and flufenoxuron, which share functional groups with N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea, provides insight into their effectiveness as benzoylphenylurea insecticides. These compounds' structures facilitate interactions leading to potent insecticidal activity, highlighting the role of specific functional groups in enhancing efficacy (Cho et al., 2015); (Jeon et al., 2014).

Material Science and Chemistry

Investigations into the photodegradation and hydrolysis of substituted urea herbicides have revealed significant insights into environmental behavior and degradation pathways, contributing to the development of more environmentally friendly pesticides (Gatidou & Iatrou, 2011). Additionally, the corrosion inhibition performance of triazinyl urea derivatives for mild steel in acidic conditions demonstrates the versatility of urea derivatives in protecting industrial materials from corrosion, further extending the applications of these compounds beyond their biological activities (Mistry et al., 2011).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(difluoromethoxy)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2O2/c15-9-4-3-5-10(8-9)18-14(20)19-11-6-1-2-7-12(11)21-13(16)17/h1-8,13H,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCDTLNQLGWZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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